(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride
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Overview
Description
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentan-2-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Amine Formation: Conversion of the intermediate compound to the amine form through reductive amination, using reducing agents like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alcohols, ethers.
Scientific Research Applications
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions, particularly those involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act by binding to receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1,1-Difluoro-4-methylpentan-2-amine: The free base form without the hydrochloride salt.
(2R)-1,1-Difluoro-4-methylpentan-2-ol: An alcohol derivative with similar structural features.
(2R)-1,1-Difluoro-4-methylpentan-2-carboxylic acid: A carboxylic acid derivative.
Uniqueness
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride is unique due to its specific combination of fluorine atoms and amine functionality, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Properties
IUPAC Name |
(2R)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAWEJUSWVKMG-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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